molecular formula C24H31N3O2 B5501101 2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide

2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide

Cat. No. B5501101
M. Wt: 393.5 g/mol
InChI Key: BKUAMDGKLQSHIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and presence in compounds with a wide range of biological activities. Piperazine derivatives are known for their applications in creating potential therapeutic agents, including antihistamines, antipsychotics, and others with antimicrobial properties.

Synthesis Analysis

The synthesis of piperazine derivatives often involves the stepwise construction of the piperazine ring from simple precursors. A study by Acosta Quintero et al. (2018) described a versatile synthesis approach for cyclic dipeptides, which might share similarities with the synthesis pathway of the target compound (Acosta Quintero et al., 2018).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including the target compound, typically features a piperazine ring as a core structure, which may adopt various conformations based on substitutions at different positions. The crystal structure analysis of related compounds shows that substituents can significantly influence the overall molecular conformation and intermolecular interactions, as observed in the study of diphenidine and its analogues (Wallach et al., 2015).

Scientific Research Applications

Synthesis and Characterization

The synthesis and analytical characterization of compounds within the diphenylethylamine and piperazine families have been described. For instance, the preparation of diphenidine and its analogs, which share structural similarities with the compound , involves detailed analytical procedures, including mass spectrometry, liquid chromatography, and nuclear magnetic resonance spectroscopy. These techniques allow for the differentiation of isomeric compounds and the assessment of their purity and structural integrity (Wallach et al., 2015).

Pharmacological Activities

Several studies have explored the pharmacological properties of compounds structurally related to "2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide." These include investigations into their roles as histamine H1 receptor antagonists, indicating significant biotransformation and tissue distribution, as well as their metabolic fates (Sharma & Hamelin, 2003). Additionally, research on substituted piperazine and piperidine derivatives as novel H1-antagonists provides insights into structural manipulation leading to potent antihistamine activity without undesirable antidopaminergic activity (Abou-Gharbia et al., 1995).

Novel Applications and Effects

Research into novel and selective nonimidazole H3 receptor antagonists, such as A-304121 and A-317920, highlights the potential of structurally related compounds to enhance cognition, offering a therapeutic index superior to reference antagonists. This suggests potential applications in treating neurological disorders through the modulation of central histamine H3 receptors (Fox et al., 2003).

properties

IUPAC Name

2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c1-3-26(4-2)23(28)17-22-24(29)25-15-16-27(22)18-21(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,21-22H,3-4,15-18H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUAMDGKLQSHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC1C(=O)NCCN1CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide

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